molecular formula C12H8BrN3O B14871652 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

Cat. No.: B14871652
M. Wt: 290.11 g/mol
InChI Key: AKEQRWGGBKKZHG-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a bromofuran moiety attached to a cyclopropylpyrimidine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 6-(5-bromofuran-2-yl)nicotinonitrile is reacted with dichlorophenylboronic acids under palladium-catalyzed conditions . This reaction is followed by further functional group modifications to introduce the cyclopropyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hypervalent iodine reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Bromofuran-2-yl)nicotinonitrile
  • 6-(5-Bromofuran-2-yl)pyrimidin-4-amine
  • 3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione

Uniqueness

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile stands out due to its unique combination of a bromofuran moiety with a cyclopropylpyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

6-(5-bromofuran-2-yl)-2-cyclopropylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8BrN3O/c13-11-4-3-10(17-11)9-5-8(6-14)15-12(16-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

AKEQRWGGBKKZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CC=C(O3)Br)C#N

Origin of Product

United States

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